Fmoc-Gly-MPPA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-MPPA involves the protection of glycine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically starts with the dissolution of Fmoc-Gly-OH in dry tetrahydrofuran (THF) under an argon atmosphere. N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are then added to the solution at 0°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity and yield. The process involves the same reagents and conditions but optimized for bulk production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-MPPA undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Deprotection Reactions: The Fmoc group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.
Fmoc Deprotection: 20% piperidine in DMF.
Major Products
The major products formed from these reactions include the protected or deprotected amino acids, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Fmoc-Gly-MPPA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in solid-phase peptide synthesis, where it serves as a linker for attaching amino acids to solid supports . This compound is also used in the synthesis of various bioactive peptides, including cyclic peptides with potential therapeutic applications .
Mechanism of Action
The mechanism of action of Fmoc-Gly-MPPA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the peptide chain to elongate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-MPPA: Similar to Fmoc-Gly-MPPA but with alanine instead of glycine.
Fmoc-Lys-MPPA: Contains lysine instead of glycine.
Uniqueness
This compound is unique due to its specific use in minimizing epimerization during peptide synthesis, ensuring high purity and reproducibility of the final peptide product .
Properties
IUPAC Name |
3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMUULLYECHIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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